4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole
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Overview
Description
4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylpyrazole and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Addition of Diethylamino Group: Diethylamine is then introduced to the reaction mixture, leading to the formation of the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using microwave irradiation or catalytic amounts of acids .
Chemical Reactions Analysis
4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
4-[(Alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl: Known for its biological activities.
4-(Dimethylamino)azobenzene-4′-sulfonyl chloride: Used as a chromophoric labeling reagent.
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-6-18(7-2)25(22,23)16-13(4)17-19(14(16)5)24(20,21)15-10-8-12(3)9-11-15/h8-11H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKKCNEVVWKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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